1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-ethylphenyl)-3-(3-methoxyphenyl)urea
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Overview
Description
1-(3,4-Dihydro-2H-pyrrol-5-yl)-1-(3-ethylphenyl)-3-(3-methoxyphenyl)urea is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a pyrrolidine ring, an ethylphenyl group, and a methoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common approach is the reaction of 3,4-dihydro-2H-pyrrol-5-ylamine with 3-ethylphenyl isocyanate and 3-methoxyphenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature and pressure are carefully regulated to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and continuous flow processes to achieve higher yields and efficiency. The use of catalysts and optimized reaction conditions can help streamline the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of different functional groups allows for a range of transformations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can produce amines or alcohols, depending on the specific conditions.
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound's interaction with biological systems can be studied to understand its effects on cellular processes and signaling pathways.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs for various diseases.
Industry: The compound's unique properties make it suitable for use in materials science and the development of new materials with specific characteristics.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the context and the specific application.
Comparison with Similar Compounds
When compared to similar compounds, 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-ethylphenyl)-3-(3-methoxyphenyl)urea stands out due to its unique structure and potential applications. Similar compounds may include other ureas with different substituents on the phenyl rings or variations in the pyrrolidine ring. These compounds may exhibit different reactivity and biological activities, highlighting the uniqueness of this particular compound.
Properties
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-ethylphenyl)-3-(3-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-3-15-7-4-9-17(13-15)23(19-11-6-12-21-19)20(24)22-16-8-5-10-18(14-16)25-2/h4-5,7-10,13-14H,3,6,11-12H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFROOSHFABKGBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N(C2=NCCC2)C(=O)NC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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